1,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-Dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Solvents: Toluene, ethyl acetate, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile or electrophile employed .
Scientific Research Applications
1,5-Dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds with desired properties.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1H-pyrazole-3-carboxamide include:
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups and are known for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds feature a fused pyridine-imidazole ring system and have diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of the pyrazole, azetidine, and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17N5O |
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Molecular Weight |
271.32 g/mol |
IUPAC Name |
1,5-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17N5O/c1-10-7-12(17-18(10)2)14(20)16-11-8-19(9-11)13-5-3-4-6-15-13/h3-7,11H,8-9H2,1-2H3,(H,16,20) |
InChI Key |
MXVDZOJQWRVHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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